molecular formula C6H8N2O3 B1613754 3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid CAS No. 944906-38-1

3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid

Cat. No. B1613754
CAS RN: 944906-38-1
M. Wt: 156.14 g/mol
InChI Key: LDDBLQIMSDKHAQ-UHFFFAOYSA-N
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Description

3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid is a compound with the CAS Number: 944906-38-1 . It has a molecular weight of 156.14 . The compound is white to yellow solid in its physical form .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including this compound, has been achieved from the corresponding amidoximes and carboxylic acids or from nitriles, hydroxylamine, and carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered 1,2,4-oxadiazole heterocyclic ring . This ring contains one oxygen and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse. The in situ formation of an electrophilic nitrogen species provides entry to the UmAS amidation pathway, but the intermediate is rapidly converted to oxadiazole rather than diacyl hydrazide .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 156.14 .

Scientific Research Applications

Synthesis Methodologies

One area of research focuses on the development of novel synthesis methods for 1,2,4-oxadiazole derivatives. A novel and efficient method has been developed for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives using a combination of (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde. This method provides an alternative for the synthesis of fully substituted 1,3,4-oxadiazole derivatives without requiring any catalysts or activation, suggesting its utility in creating compounds including 3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid derivatives (Ramazani & Rezaei, 2010).

Material Science Applications

In material science, the structural characteristics of 1,3,4-oxadiazole derivatives, such as this compound, are explored for their potential in creating organic cocrystalline materials. These studies have shown that the primary carboxyl/pyridyl hydrogen-bonded synthon in 1,3,4-oxadiazoles can assemble with flexible dicarboxylic acids to afford materials with varied supramolecular patterns and properties (Du et al., 2006).

Medicinal Chemistry

In medicinal chemistry, 1,2,4-oxadiazoles, including those derived from this compound, are frequently studied for their bioisosteric properties and therapeutic potential. The heteroaromatic ring system of oxadiazoles is used as a bioisosteric replacement for ester and amide functionalities due to its structural similarity and comparable physicochemical properties. These compounds have been investigated for their metabolic stability, lipophilicity, hERG inhibition, and aqueous solubility, showing significant advantages in drug design and development (Boström et al., 2012).

Ultrasonics in Synthesis

The application of ultrasonic irradiation has been explored to synthesize fully substituted 1,3,4-oxadiazole derivatives efficiently. This method highlights the use of ultrasound to expedite reaction times and improve yields in the synthesis of oxadiazole derivatives, showcasing an innovative approach to the production of these compounds (Rouhani et al., 2015).

Future Directions

The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . This suggests that there is potential for further development and refinement of 1,2,4-oxadiazole as anti-infective agents .

properties

IUPAC Name

3-propan-2-yl-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3(2)4-7-5(6(9)10)11-8-4/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDBLQIMSDKHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631257
Record name 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944906-38-1
Record name 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate (0.4 g, 2.17 mmol) and sodium hydroxide solution (6 mL) using the method of Example 225(b). Yield 0.25 g. 1H NMR (400 MHz; D2O): δ 1.33 (d, 6H), 3.17 (m, 1H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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